3,3,3-Trifluoro-2-(3-fluorophenyl)propanal
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Overview
Description
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is an organic compound with the molecular formula C9H6F4O It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal typically involves the introduction of trifluoromethyl and fluorophenyl groups into a propanal framework. One common method involves the reaction of 3-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-(3-fluorophenyl)propanoic acid.
Reduction: 3,3,3-Trifluoro-2-(3-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal involves its interaction with various molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to specific enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: This compound has a similar trifluoromethyl group but differs in the presence of a hydroxyl group instead of an aldehyde group.
3,3,3-Trifluoropropionyl chloride: This compound also contains a trifluoromethyl group but has a chloride substituent instead of a fluorophenyl group.
Uniqueness
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is unique due to the combination of trifluoromethyl and fluorophenyl groups within the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
3,3,3-Trifluoro-2-(3-fluorophenyl)propanal is a fluorinated aldehyde that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This compound contains both trifluoromethyl and fluorophenyl groups, which enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
- Chemical Formula : C10H8F4O
- Molecular Weight : 224.16 g/mol
- CAS Number : 189298-24-6
The presence of trifluoromethyl and fluorophenyl groups contributes to the compound's lipophilicity and potential for interacting with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on target proteins. This compound is studied for its potential roles in:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain fluorinated compounds can disrupt microbial cell membranes or inhibit key metabolic enzymes in bacteria.
- Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential anticancer applications. Preliminary studies have demonstrated that it can inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth.
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, showing promise in reducing oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial effectiveness of this compound derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting potential as a new class of antimicrobial agents. -
Cancer Cell Proliferation :
In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in the proliferation of breast cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(3-fluorophenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZBJGXKSHGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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